![molecular formula C15H13N3O2S B2401602 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenylacetamide CAS No. 1798018-37-7](/img/structure/B2401602.png)
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenylacetamide is a compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and a phenylacetamide moiety
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been reported to exhibit anticancer activity by targeting caspase 3 , a crucial enzyme involved in apoptosis or programmed cell death .
Mode of Action
Based on the known activities of similar 1,2,4-oxadiazole derivatives, it can be inferred that the compound may interact with its targets, such as caspase 3, leading to the activation of apoptosis . This results in the death of cancer cells, thereby exhibiting its anticancer activity .
Biochemical Pathways
The compound likely affects the apoptosis pathway, given that caspase 3, a key player in apoptosis, is a potential target . Activation of caspase 3 leads to a cascade of events resulting in cell death, which is beneficial in the context of cancer treatment as it leads to the elimination of cancer cells .
Result of Action
The result of the compound’s action, based on the potential target and mode of action, would be the induction of apoptosis in cancer cells . This would lead to a decrease in the number of cancer cells, thereby potentially inhibiting the growth and spread of the cancer .
Biochemical Analysis
Biochemical Properties
Oxadiazole derivatives have been shown to interact with various enzymes and proteins . For instance, some oxadiazole derivatives have been found to target NF-κB in hepatocellular carcinoma cells .
Cellular Effects
Related oxadiazole derivatives have been shown to induce antiproliferative effects in a dose- and time-dependent manner . They also influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some oxadiazole derivatives have been found to decrease the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of hepatocellular carcinoma cells . This suggests that these compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenylacetamide in laboratory settings. Related oxadiazole derivatives have been shown to induce the cleavage of PARP and caspase-3 in a time-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenylacetamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. A common method includes the use of a NaOH–DMSO medium at ambient temperature, which allows for the efficient formation of the oxadiazole ring . The reaction generally proceeds through O-acylation of the amidoxime followed by cyclodehydration to form the 1,2,4-oxadiazole core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of protective groups and purification techniques such as recrystallization and chromatography are essential to obtain high-quality material.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The phenylacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to various heterocyclic compounds.
Scientific Research Applications
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including other heterocycles and functionalized aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenylacetamide is unique due to its combination of functional groups, which can impart distinct chemical and biological properties. The presence of both the oxadiazole and thiophene rings can enhance its potential as a versatile building block in organic synthesis and its applicability in various scientific research fields .
Properties
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-16-15(20-18-10)14-12(7-8-21-14)17-13(19)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPDGQHENYBRFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2401521.png)
![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2401522.png)
![(3As,6aR)-3a-fluoro-2-phenylmethoxycarbonyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid](/img/structure/B2401524.png)
![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2401526.png)
![1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine](/img/structure/B2401527.png)
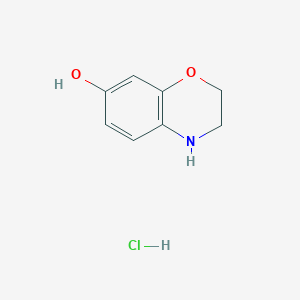
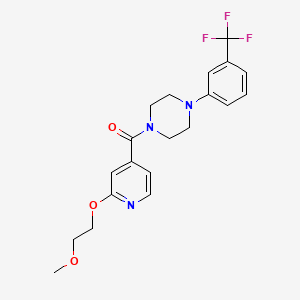
![2-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2401531.png)
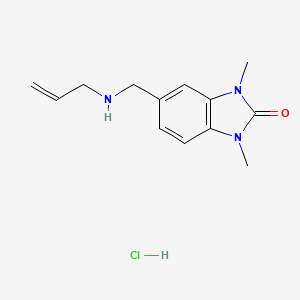
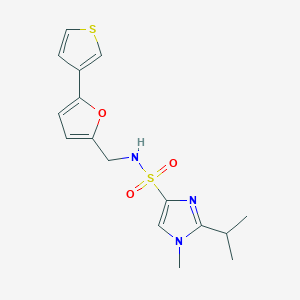
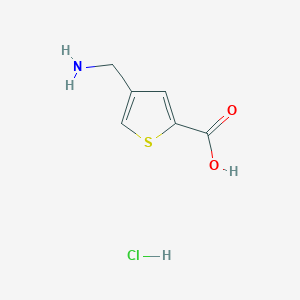
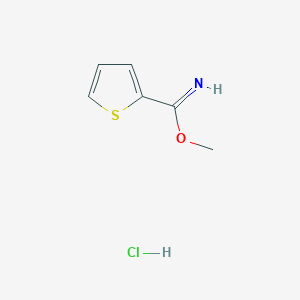
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)propanamide](/img/structure/B2401542.png)
